1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one
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Overview
Description
1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with a nitrophenyl group and a propanoyl group .
Preparation Methods
The synthesis of 1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions . The reaction typically requires a catalytic amount of piperidine and ethanol as the solvent . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propanoyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and preventing substrate access . The nitrophenyl group and the triazolothiadiazine core play crucial roles in these interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar applications.
The uniqueness of 1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H15N5O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C16H15N5O4S/c1-3-12(22)15-14(10-6-5-7-11(8-10)21(24)25)20(13(23)4-2)19-9-17-18-16(19)26-15/h5-9H,3-4H2,1-2H3 |
InChI Key |
YZBITGZLEIKMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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